molecular formula C17H28F3N5O5S2 B3050797 N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt CAS No. 288144-42-3

N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt

Cat. No.: B3050797
CAS No.: 288144-42-3
M. Wt: 503.6 g/mol
InChI Key: JUVXYXRFWCRTHH-SLPALBEXSA-N
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Description

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is a reagent commonly used for intein-mediated biotinylation of proteins. This compound is particularly useful in protein microarray applications, where it facilitates the identification and quantification of various substrates through biotin-binding fluorescent labels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt involves the conjugation of biotin with cysteine and ethylenediamine, followed by the addition of trifluoroacetic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous quality control measures to ensure the compound meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt primarily undergoes nucleophilic biotinylation reactions. These reactions involve the substitution of nucleophiles, which allows the compound to conjugate with various substrates .

Common Reagents and Conditions

Common reagents used in these reactions include biotin-binding fluorescent labels and other nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound and ensure high yields .

Major Products Formed

The major products formed from these reactions are biotinylated proteins and other biotin-conjugated substrates. These products are essential for various biochemical and analytical applications .

Scientific Research Applications

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-Biotinyl-ethylenediamine
  • N-(2-Aminoethyl)biotinamide
  • N-Biotinyl-N’-cysteinyl Ethylenediamine

Uniqueness

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient intein-mediated biotinylation. This makes it particularly valuable for applications requiring precise and stable biotinylation of proteins .

Properties

CAS No.

288144-42-3

Molecular Formula

C17H28F3N5O5S2

Molecular Weight

503.6 g/mol

IUPAC Name

N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10?,11-,13?;/m0./s1

InChI Key

JUVXYXRFWCRTHH-SLPALBEXSA-N

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O

SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
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